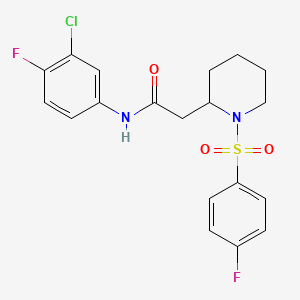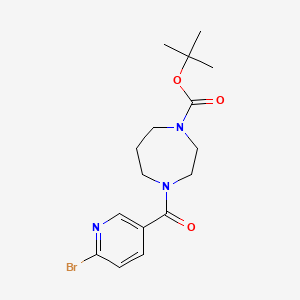![molecular formula C23H33N3O4S B2878777 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 898414-94-3](/img/structure/B2878777.png)
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that features a combination of cyclohexene, piperidine, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the cyclohexene derivative: This can be achieved through the hydrogenation of benzene to cyclohexane, followed by dehydrogenation to form cyclohexene.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through the reduction of pyridine or via the cyclization of 1,5-diaminopentane.
Coupling reactions: The cyclohexene and piperidine derivatives are then coupled with oxalyl chloride to form the oxalamide linkage under controlled conditions, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene moiety can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The cyclohexene and piperidine moieties may interact with enzymes or receptors, while the oxalamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
Uniqueness
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to its oxalamide linkage, which imparts specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4S/c27-22(24-16-14-19-9-3-1-4-10-19)23(28)25-17-15-20-11-7-8-18-26(20)31(29,30)21-12-5-2-6-13-21/h2,5-6,9,12-13,20H,1,3-4,7-8,10-11,14-18H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUJYYGNNOMQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2878694.png)



![1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2878700.png)
![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B2878706.png)
![3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)



![hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B2878717.png)
